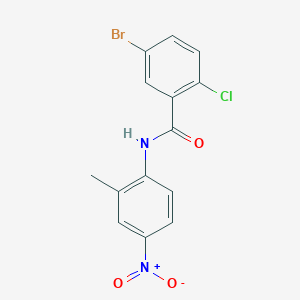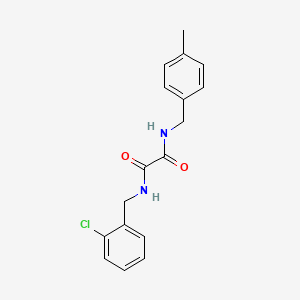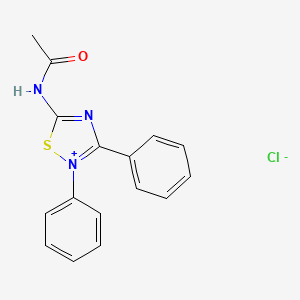
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BCI, and it is a member of the N-phenylbenzamide family. The synthesis method of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is complex, but it has been successfully achieved by several researchers.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes involved in the growth and survival of cancer cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth and survival of cancer cells. It has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its anti-cancer properties. This compound has been shown to inhibit the growth and survival of cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its complex synthesis method. This makes it challenging to produce large quantities of the compound, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide. One of the future directions is to investigate its potential as a cancer therapy. This compound has shown promising results in inhibiting the growth and survival of cancer cells, and further research can help to determine its efficacy as a cancer treatment. Additionally, further research can investigate its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate alternative synthesis methods that can produce this compound in larger quantities. This can help to increase its availability and make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide involves several steps. The first step is the nitration of 2-methyl-4-nitroaniline to produce 2-methyl-4-nitro-1-nitrosoaniline. The second step is the bromination of 2-methyl-4-nitro-1-nitrosoaniline to produce 5-bromo-2-chloro-4-nitro-1-nitrosoaniline. The final step is the reaction of 5-bromo-2-chloro-4-nitro-1-nitrosoaniline with benzoyl chloride to produce 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide. The synthesis of this compound is challenging, and it requires expertise and careful attention to detail.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been investigated for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-6-10(18(20)21)3-5-13(8)17-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQCJTXOGJEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)


![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)